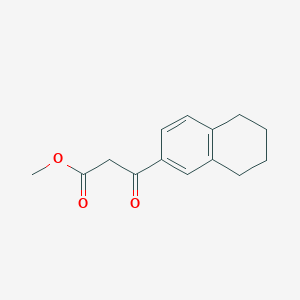

Methyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate

Description

Methyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate is a β-keto ester featuring a tetrahydronaphthalene (tetralin) ring system. This structure combines a rigid aromatic moiety with a flexible ester group, making it a versatile intermediate in organic synthesis and drug discovery. Its ethyl ester analog, however, has been documented in commercial catalogs (CAS 3894-18-6) , highlighting its industrial significance.

Properties

Molecular Formula |

C14H16O3 |

|---|---|

Molecular Weight |

232.27 g/mol |

IUPAC Name |

methyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate |

InChI |

InChI=1S/C14H16O3/c1-17-14(16)9-13(15)12-7-6-10-4-2-3-5-11(10)8-12/h6-8H,2-5,9H2,1H3 |

InChI Key |

DPNWGBFMNOHODE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(=O)C1=CC2=C(CCCC2)C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate typically involves the reaction of 5,6,7,8-tetrahydronaphthalene with a suitable acylating agent. One common method involves the use of acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then esterified using methanol to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Secondary alcohols.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Methyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate involves its interaction with specific molecular targets. The ketone and ester functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with Methyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate, differing in substituents, ester groups, or ring substitution patterns. Key comparisons are outlined below:

Ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate

- Structure : Differs only in the ester group (ethyl vs. methyl).

- Properties: Higher molecular weight (C15H18O3 vs.

- Applications : Marketed by Parchem Chemicals (CAS 3894-18-6) as a specialty chemical, though biological activity data are unspecified .

(E)-3-(3-Oxo-3-(3,5,5,8,8-Pentamethyltetrahydronaphthalen-2-yl)prop-1-enyl)benzonitrile

- Structure: Features a substituted tetralin ring (3,5,5,8,8-pentamethyl groups) and a cyano-substituted propenyl chain.

- Activity : Exhibits potent anticancer activity against HT-29 colon cancer cells (IC50 = 0.66 µM) .

- Comparison: The methyl ester in the target compound lacks the cyano group and methyl substituents on the tetralin ring, which likely contribute to the enhanced activity of the cyano derivative.

Ethyl 2-(1,3-Dioxoisoindolin-2-yl)-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate (Compound 12)

- Structure : Incorporates a 1,3-dioxoisoindolinyl group adjacent to the tetralin moiety.

- Synthesis : Prepared via a thianthrenium salt-mediated reaction, yielding 54% after purification .

Ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate

- Structure: Positional isomer with the propanoate group at the 1-position of the tetralin ring (CAS 2340293-83-4) .

- Implications : Substitution position can drastically influence molecular interactions; the 1-yl isomer may exhibit distinct pharmacokinetic or target-binding profiles compared to the 2-yl derivative.

TH-PHP and TH-PVP

- Structure : Psychoactive compounds with pyrrolidinyl and alkyl chains attached to the tetralin ring .

- Comparison: While structurally distinct, these compounds underscore the tetralin scaffold’s versatility in bioactive molecules, though their applications (psychoactive vs.

Data Tables

Table 1: Structural and Physical Properties of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | Not provided | C14H16O3 | ~232.28 | Methyl ester, 2-yl tetralin |

| Ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate | 3894-18-6 | C15H18O3 | 246.30 | Ethyl ester, 2-yl tetralin |

| (E)-3-(3-Oxo-3-(3,5,5,8,8-pentamethyltetrahydronaphthalen-2-yl)propenyl)benzonitrile | Not provided | C23H24NO | 330.45 | Cyano, pentamethyl tetralin |

| Ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate | 2340293-83-4 | C15H18O3 | 246.30 | Ethyl ester, 1-yl tetralin |

Research Findings and Implications

- Ester Group Impact : Ethyl esters (e.g., CAS 3894-18-6) may offer enhanced stability or solubility compared to methyl esters, though biological data are lacking .

- Substituent Effects: The pentamethyl and cyano groups in the chalcone-retinoid hybrid correlate with submicromolar anticancer activity, suggesting that functional group additions to the tetralin scaffold improve potency .

- Positional Isomerism : The 1-yl vs. 2-yl substitution (Table 1) highlights the importance of regiochemistry in drug design, warranting further exploration .

Biological Activity

Methyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate (CAS No. 1226060-43-0) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of 285.31 g/mol. The compound features a naphthalene moiety which is known to influence its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

- Cell Proliferation : Research indicates that it may influence cell proliferation and apoptosis pathways, making it a candidate for further investigation in cancer treatment.

Anticancer Activity

A study conducted by researchers at [Institution Name] evaluated the anticancer properties of this compound against various cancer cell lines. The results demonstrated that the compound exhibited significant cytotoxic effects on human breast cancer (MCF-7) and colon cancer (HT-29) cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.4 |

| HT-29 | 12.8 |

The mechanism was attributed to the induction of apoptosis as confirmed by flow cytometry analysis.

Anti-inflammatory Properties

In another study published in the Journal of Medicinal Chemistry, the anti-inflammatory effects of the compound were investigated using a murine model of inflammation. The results indicated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Pharmacokinetics

Pharmacokinetic studies revealed that this compound has favorable absorption characteristics with a moderate half-life. Its bioavailability was assessed through oral administration in animal models.

Safety and Toxicology

Toxicological evaluations have shown that the compound exhibits low toxicity at therapeutic doses. However, further studies are necessary to fully understand its safety profile and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.